molecular formula C19H28N2O3 B7915712 Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7915712
M. Wt: 332.4 g/mol
InChI Key: DPUUHHOOVQEUHA-UHFFFAOYSA-N
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Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic compound belonging to the carbamate class, characterized by its unique molecular structure which includes a cyclopropyl group and a piperidine ring. The compound has attracted attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

  • Molecular Formula : C19H28N2O3
  • Molecular Weight : 332.44 g/mol
  • CAS Number : 1353987-49-1

The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems. Preliminary studies indicate that it may influence various receptors involved in pain signaling pathways, including opioid receptors, which are critical for analgesic effects . The presence of the hydroxyethyl substituent on the piperidine ring is believed to enhance binding affinities to these receptors.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Analgesic Effects Potential interaction with opioid receptors leading to pain relief .
Neuropharmacological Effects Modulation of neurotransmitter systems, possibly influencing anxiety and depression .
Anticancer Potential Some derivatives in the piperidine class have shown cytotoxicity against cancer cells, suggesting a need for further investigation .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. These investigations reveal that modifications to the piperidine structure significantly affect biological activity:

  • In Vitro Studies : Compounds with variations in the piperidine ring exhibited different binding affinities to target receptors. For instance, certain modifications improved potency against specific cancer cell lines, indicating potential therapeutic applications in oncology .
  • Case Studies : A study on related piperidine derivatives highlighted their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease. The modifications in the chemical structure were crucial for enhancing inhibitory activity against AChE .
  • Comparative Analysis :
    • This compound was compared with other carbamate derivatives, revealing distinct reactivity patterns and biological properties. For example, compounds with different alkyl substituents showed varying degrees of receptor affinity and biological efficacy .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c22-13-12-20-11-5-4-8-18(20)14-21(17-9-10-17)19(23)24-15-16-6-2-1-3-7-16/h1-3,6-7,17-18,22H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUUHHOOVQEUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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